molecular formula C19H22N2O2 B14777427 3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid

3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid

Cat. No.: B14777427
M. Wt: 310.4 g/mol
InChI Key: KODJLNIVKVQJSR-UHFFFAOYSA-N
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Description

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylpiperazine moiety linked to a benzoic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzylpiperazine: Benzylamine reacts with piperazine under controlled conditions to form benzylpiperazine.

    Introduction of Benzoic Acid Group: The benzylpiperazine intermediate is then reacted with a benzoic acid derivative, such as benzoyl chloride, in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzoic acid group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid: The enantiomer of the compound, which may have different biological activities.

    N-Benzylpiperazine: A simpler analog that lacks the benzoic acid group.

    Benzoic Acid Derivatives: Compounds with similar benzoic acid moieties but different substituents.

Uniqueness

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid is unique due to its chiral nature and the presence of both benzylpiperazine and benzoic acid groups

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

3-[(3-benzylpiperazin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C19H22N2O2/c22-19(23)17-8-4-7-16(11-17)13-21-10-9-20-18(14-21)12-15-5-2-1-3-6-15/h1-8,11,18,20H,9-10,12-14H2,(H,22,23)

InChI Key

KODJLNIVKVQJSR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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